N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide
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Overview
Description
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
The reactivity of thiazole derivatives can be influenced by the substituents at position-2 and -4, which may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis
Thiazole resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Anticancer Potential
N-substituted thiazolyl benzamide derivatives, including those structurally related to N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide, have been explored for their anticancer properties. A study by Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which showed moderate to excellent anticancer activity against various cancer cell lines when compared to etoposide, a reference drug. This suggests that derivatives of this compound could have promising applications in cancer treatment (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
Thiazole derivatives, including those akin to this compound, have been investigated for their antimicrobial and antifungal activities. Chawla's (2016) research synthesized N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl) benzamide derivatives, demonstrating significant antimicrobial activity against various gram-positive and gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger. These findings indicate the potential of this compound and its derivatives in developing new antimicrobial and antifungal agents (Chawla, 2016).
Mechanism of Action
Future Directions
Given the wide range of biological activities exhibited by thiazole derivatives, they continue to be an area of active research in medicinal chemistry . Future work may focus on synthesizing new thiazole derivatives with improved efficacy and safety profiles, and exploring their mechanisms of action in greater detail.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3S2/c1-3-25(4-2)30(27,28)15-8-5-13(6-9-15)19(26)24-20-23-18(12-29-20)16-10-7-14(21)11-17(16)22/h5-12H,3-4H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMLPIQHADTXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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